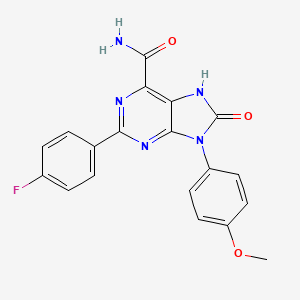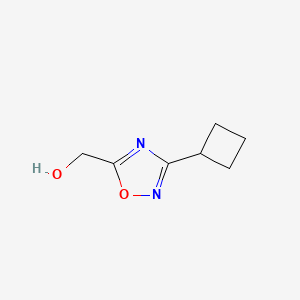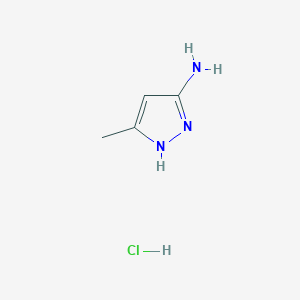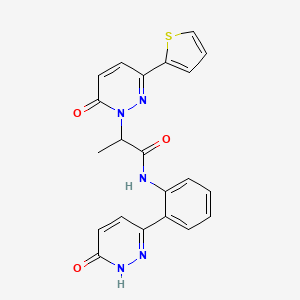![molecular formula C12H14F3N3O B2488136 (4-Methylpiperazino)[6-(trifluoromethyl)-3-pyridinyl]methanone CAS No. 1092346-41-2](/img/structure/B2488136.png)
(4-Methylpiperazino)[6-(trifluoromethyl)-3-pyridinyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylpiperazino)[6-(trifluoromethyl)-3-pyridinyl]methanone is a useful research compound. Its molecular formula is C12H14F3N3O and its molecular weight is 273.259. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds : This compound is utilized in the synthesis of novel heterocyclic compounds. For example, a dipolar cycloaddition reaction was developed to access P2X7 antagonists, essential for mood disorder treatment studies, where this compound played a critical role in the creation of these new compounds (Chrovian et al., 2018).
Antibacterial Activity : Triazole analogues of piperazine, including derivatives of this compound, have been synthesized and evaluated for their antibacterial activity against human pathogenic bacteria, indicating its potential in the development of new antimicrobial agents (Nagaraj et al., 2018).
Structural Analysis : Studies have also focused on understanding the molecular and crystal structure of similar compounds, which aids in the development of new materials with potential applications in various fields (Lakshminarayana et al., 2009).
Neuropharmacology : In neuropharmacology, derivatives of this compound have shown potential for treating mood disorders and improving cognitive and motor functions in certain syndrome models, highlighting its relevance in medical research (Liu et al., 2019).
Antimicrobial and Anticancer Activities : Another study synthesized novel compounds for evaluation of their antimicrobial and anticancer activities, demonstrating the compound's significance in the search for new therapeutic agents (Katariya et al., 2021).
Photophysical Analysis for Sensor Development : The compound and its derivatives have been used in synthesizing materials that exhibit fluorescent properties, useful in developing sensors for specific ions like iron (Fe(III)) (Thirumurugan et al., 2011).
Synthesis of Fluorine-Containing Compounds : Its derivatives have also been used in the synthesis of fluorine-containing compounds, indicating its importance in the field of organic chemistry and materials science (Joshi et al., 1986).
Future Directions
The future directions for the research and application of this compound and its derivatives are promising. It is expected that many novel applications of TFMP will be discovered in the future . The major use of TFMP derivatives is currently in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O/c1-17-4-6-18(7-5-17)11(19)9-2-3-10(16-8-9)12(13,14)15/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLMNTCXVXWJRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CN=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
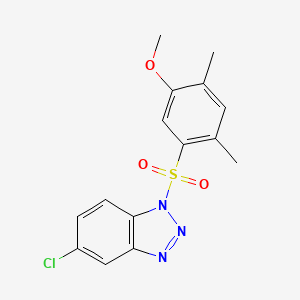
![(1R,2R)-2-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2488054.png)
![(1-(4-(3,4-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol hydrochloride](/img/structure/B2488057.png)
![1-(4-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazin-1-yl)prop-2-en-1-one](/img/structure/B2488059.png)
![1,1-bis(4-chlorophenyl)-2-{[(2-chlorophenyl)methyl]amino}ethan-1-ol](/img/structure/B2488060.png)
![N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2488064.png)
![Methyl N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2488065.png)
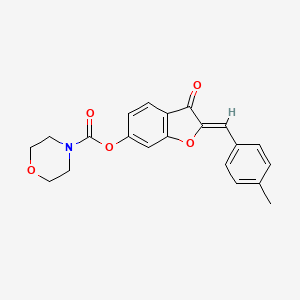
![1-ethyl-3-methyl-5-thioxo-6-(p-tolyl)-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B2488068.png)
